2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide
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Overview
Description
2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetophenone or cyclohexanone with thiourea in the presence of iodine.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Attachment of the Isopentylacetamide Moiety: The final step involves the acylation of the thiazole derivative with isopentylacetamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the 4-fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide involves its interaction with specific molecular targets and pathways. It has been shown to:
Inhibit Enzyme Activity: The compound can inhibit the activity of enzymes such as EGFR and VGFER kinase, which are involved in cell proliferation and angiogenesis.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Intercalate with DNA: The compound can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share the thiazole ring structure and have similar biological activities.
4-Fluorophenyl Thiazoles: Compounds with a 4-fluorophenyl group attached to the thiazole ring.
Uniqueness
2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S2/c1-12(2)7-8-20-17(23)9-15-10-24-18(21-15)25-11-16(22)13-3-5-14(19)6-4-13/h3-6,10,12H,7-9,11H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDIATYAUQHHTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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